1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride
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Overview
Description
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with piperazine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyrazole derivatives .
Scientific Research Applications
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O3.ClH/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13;/h5,11H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNALBSBMAAFQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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